molecular formula C17H20ClN3 B12764641 Esmirtazapine hydrochloride CAS No. 1448014-35-4

Esmirtazapine hydrochloride

Cat. No.: B12764641
CAS No.: 1448014-35-4
M. Wt: 301.8 g/mol
InChI Key: SISMRXGXKXMBKT-PKLMIRHRSA-N
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Preparation Methods

Chemical Reactions Analysis

Esmirtazapine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Esmirtazapine hydrochloride has been investigated for its potential use in various scientific research applications, including:

Comparison with Similar Compounds

Esmirtazapine hydrochloride is similar to other tetracyclic antidepressants, such as mirtazapine. it is unique in that it is the (S)-(+)-enantiomer of mirtazapine, which gives it distinct pharmacological properties . Other similar compounds include:

This compound’s shorter half-life compared to mirtazapine makes it potentially more suitable for treating insomnia without causing next-day sedation .

Biological Activity

Esmirtazapine hydrochloride, a tetracyclic antidepressant, is primarily under investigation for its efficacy in treating insomnia and related disorders. This compound, also known by its identifier SCH 900265, exhibits a multifaceted mechanism of action that influences various neurotransmitter systems, particularly those involving serotonin and histamine. This article delves into the biological activity of esmirtazapine, highlighting its pharmacological effects, clinical findings, and safety profile.

Esmirtazapine operates through several key mechanisms:

  • Histamine H1 Receptor Inverse Agonist : This action reduces histamine activity, contributing to the sedative effects associated with the drug.
  • Serotonin 5-HT2 Receptor Inverse Agonist : By modulating serotonin activity, esmirtazapine helps alleviate depressive symptoms.
  • Alpha-2 Adrenergic Receptor Antagonist : This mechanism increases the release of norepinephrine and serotonin, enhancing mood and reducing anxiety .

Pharmacodynamics

Esmirtazapine has been shown to effectively increase total sleep time (TST) and improve sleep quality in clinical settings. A phase 3 study demonstrated that patients receiving esmirtazapine experienced an average increase in TST of 48.7 minutes compared to placebo over a period of six months (95% CI: 35.0–62.5; P < .0001) without significant residual effects on next-day alertness or daytime functioning .

Efficacy in Insomnia Treatment

A series of clinical trials have assessed the efficacy and safety of esmirtazapine in treating chronic primary insomnia:

  • Study Design : A randomized double-blind study enrolled 457 participants who received either esmirtazapine (1.5 mg to 4.5 mg) or placebo over six months .
  • Results : The treatment group reported significant improvements in both subjective and objective sleep measures. Adverse events were minimal, with somnolence and weight gain being the most common side effects .

Safety Profile

The safety profile of esmirtazapine has been evaluated extensively:

  • Adverse Events : In a study involving elderly participants, adverse events were reported by approximately 89% of those receiving esmirtazapine. Commonly reported events included nasopharyngitis, dizziness, dry mouth, and fatigue .
  • Serious Adverse Events : Serious adverse events occurred in about 7% of participants, with a notable case linked to narcotic intoxication unrelated to esmirtazapine itself .

Comparative Efficacy

A comparison of esmirtazapine with other treatments for insomnia reveals its unique advantages:

Medication Dosage Range Total Sleep Time Increase Common Side Effects
Esmirtazapine1.5 - 4.5 mg48.7 minutesSomnolence, weight gain
Mirtazapine15 - 45 mgVariableWeight gain, sedation
Trazodone50 - 300 mgVariableDrowsiness, dry mouth

Esmirtazapine's shorter half-life (approximately 10 hours) compared to mirtazapine (20–40 hours) suggests a reduced risk of next-day sedation effects .

Case Study: Long-term Efficacy

In an open-label extension study involving participants who completed initial trials with esmirtazapine, long-term use continued to demonstrate efficacy without significant withdrawal symptoms or rebound insomnia upon discontinuation .

Case Study: Elderly Population

In trials specifically targeting elderly patients with chronic insomnia, esmirtazapine was well tolerated with no significant safety signals observed. This demographic often faces heightened risks associated with sedative medications .

Properties

CAS No.

1448014-35-4

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/t16-;/m1./s1

InChI Key

SISMRXGXKXMBKT-PKLMIRHRSA-N

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl

Origin of Product

United States

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